N1,N4-bis((R)-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide
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Overview
Description
“N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” is a complex organic compound that features multiple functional groups, including cyano, fluorobenzyl, dioxo, tetrahydropyrimidinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Tetrahydropyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano and Fluorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Piperidinyl Moiety: This step may involve the reduction of a corresponding pyridine derivative.
Coupling with Succinic Acid: The final step involves the coupling of the intermediate with succinic acid or its derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the piperidinyl or tetrahydropyrimidinyl moieties.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The fluorobenzyl group may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the pharmaceutical industry, this compound may be used in the development of new therapeutic agents. Its synthesis and characterization would be important for quality control and regulatory approval processes.
Mechanism of Action
The mechanism of action of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Interaction with Nucleic Acids: The compound may bind to DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide: is similar to other compounds with tetrahydropyrimidinyl and piperidinyl moieties.
N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide: can be compared to other succinamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity
Properties
Molecular Formula |
C40H42F2N10O6 |
---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
N,N'-bis[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]butanediamide |
InChI |
InChI=1S/C40H42F2N10O6/c1-47-37(55)17-35(51(39(47)57)21-27-15-29(41)9-7-25(27)19-43)49-13-3-5-31(23-49)45-33(53)11-12-34(54)46-32-6-4-14-50(24-32)36-18-38(56)48(2)40(58)52(36)22-28-16-30(42)10-8-26(28)20-44/h7-10,15-18,31-32H,3-6,11-14,21-24H2,1-2H3,(H,45,53)(H,46,54)/t31-,32-/m1/s1 |
InChI Key |
USGBOYBBKGHGIH-ROJLCIKYSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)N[C@@H]4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)NC4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |
Origin of Product |
United States |
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